molecular formula C16H20N2O3 B1372556 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid CAS No. 1021141-89-8

2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid

Cat. No. B1372556
CAS RN: 1021141-89-8
M. Wt: 288.34 g/mol
InChI Key: CKFGZTDAGJUZRH-UHFFFAOYSA-N
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Description

“2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid” is an organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.35 . It is a derivative compound of indole-3-acetic acid, which is one of the most important plant hormones. The compound is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is "2-[1-[2-(tert-butylamino)-2-oxoethyl]indol-3-yl]acetic acid" . The compound’s structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . .

Scientific Research Applications

Synthesis and Chemical Properties

2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid and its derivatives have been extensively studied for their synthesis and chemical properties. Katayama (2000) synthesized 4-Chloroindole-3-acetic acid and its esters, showcasing their strong elongation activity in plant biology, particularly in Avena coleoptiles, and their ability to induce root formation in plants (Katayama, 2000). Similarly, research by Ilić et al. (1997) focused on the synthesis of stable-isotope labeled metabolites of indole-3-acetic acid, which are crucial in understanding plant growth and development (Ilić et al., 1997).

Biological Activities

A study by Rubab et al. (2017) explored the synthesis of 2-(1H-Indol-3-yl)acetohydrazides, which demonstrated notable antibacterial activities and moderate anti-enzymatic potential, suggesting their use in treating inflammatory ailments (Rubab et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, compounds like 2-(1H-Indol-3-yl)acetic acid have been used as precursors or intermediates in the synthesis of various drugs. For instance, Arvanitis et al. (1998) described the enantioselective synthesis of amino acid derivatives, indicating potential applications in pharmaceuticals (Arvanitis et al., 1998).

Material Science

In the field of material science, Nesvadba et al. (2001) reported a novel cyclodimerization reaction of a compound similar to 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid, highlighting its potential in synthesizing new materials (Nesvadba et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-[1-[2-(tert-butylamino)-2-oxoethyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)17-14(19)10-18-9-11(8-15(20)21)12-6-4-5-7-13(12)18/h4-7,9H,8,10H2,1-3H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFGZTDAGJUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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